molecular formula C18H18N2O4 B2857869 2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922002-62-8

2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No. B2857869
CAS RN: 922002-62-8
M. Wt: 326.352
InChI Key: AVUHWNBQPDYPOS-UHFFFAOYSA-N
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Description

2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide, also known as EBIO, is a chemical compound that has been extensively studied for its potential applications in scientific research. EBIO is a potassium channel activator that has been shown to have a variety of physiological effects, making it a promising tool for studying cellular processes.

Scientific Research Applications

Novel Imaging Agents for Alzheimer's Disease

Research has explored derivatives related to 2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide for their potential as positron emission tomography (PET) probes. These compounds have demonstrated high affinity for β-amyloid plaques in Alzheimer's Disease, suggesting their utility in imaging cerebral β-amyloid plaques in living brain tissue, which is crucial for the diagnosis and understanding of Alzheimer's pathology (Cui et al., 2012).

Prokinetic Agents and Anti-Ulcerative Activity

Derivatives of 2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide have been synthesized and evaluated for their potential as prokinetic agents and in treating ulcerative conditions. These studies highlight the chemical's application in developing new therapeutic agents with anti-ulcerative properties, reflecting its importance in medicinal chemistry research (Srinivasulu et al., 2005).

Synthesis of Heterocyclic Compounds

The compound's derivatives have been utilized in synthesizing various heterocyclic compounds, showcasing its versatility as a precursor in organic chemistry. For instance, studies have involved the synthesis of novel benzoxazole, benzothiazole, and pyridobenzazole derivatives, contributing to the development of new materials with potential applications in drug development and material science (Chiba et al., 1985).

Antiallergic Activity

Research on acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, related to the chemical compound , has shown significant antiallergic activity. These findings open avenues for developing new antiallergic medications, underscoring the compound's potential in pharmacological research (Wade et al., 1983).

properties

IUPAC Name

2-ethoxy-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-23-15-6-4-3-5-13(15)18(22)20-12-7-8-16-14(11-12)17(21)19-9-10-24-16/h3-8,11H,2,9-10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUHWNBQPDYPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

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